5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-{[(2,6-Dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 344271-66-5) is a triazole-thiol derivative with a molecular formula of C₁₁H₁₁Cl₂N₃OS₂ and a molecular weight of 336.3 g/mol . The compound features a 4-methyl-4H-1,2,4-triazole core substituted with a sulfinylmethyl group linked to a 2,6-dichlorobenzyl moiety at position 5 and a thiol group at position 2.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS2/c1-16-10(14-15-11(16)18)6-19(17)5-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCTWNFFIAVRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CS(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring followed by the introduction of the sulfinyl and dichlorobenzyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfinyl Group: This can be achieved through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Dichlorobenzyl Group: This step may involve nucleophilic substitution reactions where the dichlorobenzyl group is introduced to the triazole ring.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various modifications that can lead to the development of new materials or catalysts.
Biology
The compound's structure enables it to interact with biological molecules, making it useful for:
- Enzyme Inhibition Studies : It can inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
- Antifungal Properties : Preliminary studies suggest that compounds in this class may exhibit antifungal activity against various pathogens.
Industry
In industrial applications, this compound may be utilized in:
- Material Development : Its chemical properties could lead to innovations in polymers or coatings.
- Catalysis : The compound's ability to facilitate chemical reactions can be harnessed in various industrial processes.
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of 5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol:
- Antifungal Activity : Research has shown that derivatives of this compound demonstrate promising antifungal effects against Candida species. The mechanism involves disruption of fungal cell wall synthesis.
- Cytotoxic Effects on Cancer Cell Lines : In vitro studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.
- Synthetic Pathway Optimization : Studies have focused on optimizing synthetic routes to enhance yield and reduce costs associated with producing this compound for research purposes.
Mechanism of Action
The mechanism of action of 5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfinyl group and triazole ring play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
a) Structural and Electronic Differences
- Sulfinyl vs. This may enhance solubility in polar solvents or interaction with biological targets.
- 2,6-Dichlorobenzyl vs.
Biological Activity
5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a compound with significant potential in various biological applications. This article explores its synthesis, structure, and biological activities, particularly focusing on antifungal properties and cytotoxic effects against cancer cell lines.
Chemical Structure and Properties
The compound is characterized by a triazole ring, a sulfinyl group, and a dichlorobenzyl moiety. Its molecular formula is , and it has a CAS number of 344271-66-5. The unique structure allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Sulfinyl Group : Oxidation reactions using agents like hydrogen peroxide are common.
- Attachment of the Dichlorobenzyl Group : This is often done through nucleophilic substitution reactions.
Antifungal Activity
Several studies have demonstrated the antifungal properties of 1,2,4-triazole derivatives, including this compound. The antifungal activity was evaluated against various strains such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | A. flavus | 22 |
| This compound | A. niger | 20 |
| Terbinafine (control) | A. flavus | 30 |
| Terbinafine (control) | A. niger | 28 |
The compound exhibited significant inhibitory effects comparable to established antifungals like terbinafine .
Cytotoxic Activity
In addition to antifungal properties, this compound has shown cytotoxic effects against various cancer cell lines. In vitro studies were conducted using the MTT assay to assess cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma (IGR39) | 15 |
| Breast Cancer (MDA-MB-231) | 18 |
| Pancreatic Carcinoma (Panc-1) | 20 |
The results indicate that the compound is particularly effective against melanoma cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via condensation of 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol with 2,6-dichlorobenzaldehyde in glacial acetic acid under reflux, followed by sulfinylmethylation. Intermediates are characterized using elemental analysis, ¹H-NMR, and LC-MS to confirm purity and structural integrity. For example, analogous triazole derivatives were validated via ¹H-NMR chemical shifts (δ 2.5–3.0 ppm for methyl groups) and LC-MS molecular ion peaks .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : ¹H-NMR is essential for identifying substituents (e.g., methyl groups at δ ~2.5 ppm and aromatic protons from the dichlorobenzyl group at δ 7.2–7.6 ppm). IR spectroscopy confirms the presence of thiol (-SH) stretches (~2500 cm⁻¹), while LC-MS provides molecular weight validation. Elemental analysis ensures stoichiometric consistency (e.g., C, H, N, S percentages) .
Q. How can researchers optimize reaction yields during sulfinylmethylation?
- Methodological Answer : Yield optimization involves controlling reaction temperature (70–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios (1:1 molar ratio of triazole precursor to sulfinylating agent). Catalytic acids (e.g., acetic acid) improve electrophilic substitution efficiency. Monitoring via TLC ensures reaction completion .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). ADME analysis predicts pharmacokinetic properties (e.g., logP for lipophilicity). For analogous triazoles, docking scores ≤-7.0 kcal/mol indicate strong binding affinity, validated by in vitro assays .
Q. What strategies resolve contradictions in crystallographic data for sulfinyl-containing triazoles?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement, especially for handling disorder in sulfinyl groups. High-resolution data (≤1.0 Å) and twin refinement (via TWIN/BASF commands) improve accuracy. For example, SHELXTL resolves ambiguities in analogous triazole structures by refining anisotropic displacement parameters .
Q. How does substituent variation (e.g., 2,6-dichlorophenyl vs. pyridyl) affect biological activity?
- Methodological Answer : Comparative SAR studies show that 2,6-dichlorophenyl enhances antinociceptive activity (e.g., 40–60% inhibition in acetic acid-induced writhing tests) due to hydrophobic interactions. Pyridyl groups improve metal-chelating capacity, relevant for antimicrobial activity. In vitro assays (e.g., MIC ≤25 µg/mL) validate these trends .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer : Stability is assessed via HPLC under simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours. Degradation products are identified via LC-MS/MS. For example, sulfoxide reduction to sulfide may occur under acidic conditions, requiring formulation adjustments .
Methodological Tables
Table 1 : Key Characterization Data for Analogous Triazole Derivatives
Table 2 : Optimization Parameters for Sulfinylmethylation
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–80°C | ↑↑ (75%→85%) | |
| Solvent | Ethanol/DMF (1:1) | ↑↑ (crystallinity) | |
| Catalyst | Acetic acid (5 mol%) | ↑ (10–15%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
